1-Propylpyridine-2(1H)-thione
Description
1-Propylpyridine-2(1H)-thione is a heterocyclic compound featuring a pyridine ring substituted with a thione (C=S) group at position 2 and a propyl chain at the nitrogen atom. This structure combines sulfur’s electron-rich properties with the aromatic pyridine scaffold, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
CAS No. |
19006-74-7 |
|---|---|
Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
InChI Key |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
Canonical SMILES |
CCCN1C=CC=CC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with propyl mercaptan under basic conditions. The reaction typically proceeds as follows:
Reactants: 2-chloropyridine, propyl mercaptan
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
Procedure: The reactants are mixed in the solvent and heated to reflux. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods: Industrial production of 1-Propylpyridine-2(1H)-thione may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The propyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various alkylating agents or aryl halides can be used in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Alkyl or aryl-substituted pyridinethiones
Scientific Research Applications
1-Propylpyridine-2(1H)-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Propylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Heterocycle and Substituent Effects
Pyridine vs. Pyrazine/Thiophene Derivatives :
Pyridine-thiones like 1-Propylpyridine-2(1H)-thione differ from pyrazine-2(1H)-thione (–9) in nitrogen atom placement. Pyrazine’s two nitrogen atoms reduce basicity compared to pyridine, influencing hydrogen-bonding interactions (e.g., N–H⋯N bonds in pyrazine-thione contribute to crystal packing ). The propyl group in 1-Propylpyridine-2(1H)-thione may enhance lipophilicity compared to smaller substituents like methyl or hydroxyl groups (e.g., 1-hydroxy-4-methylpyridine-2(1H)-thione, ).Thiophene vs. Alkyl Substituents :
In 3,4-dihydropyridine-2(1H)-thiones (), a thiophene ring at C5 significantly improved antiproliferative activity (IC50 = 1.71 µM for S22 vs. 4.33 µM for S1). This suggests that aromatic substituents enhance bioactivity compared to aliphatic chains. The propyl group in 1-Propylpyridine-2(1H)-thione may prioritize solubility over potency but could improve pharmacokinetic profiles.
Anticancer Potential :
- 3,4-Dihydropyridine-2(1H)-thiones (): Compounds like S22 (IC50 = 1.71 µM against A375 melanoma cells) show higher selectivity (SI = 21.09) than reference drug combretastatin A-3. Mitotic-specific activity suggests microtubule disruption mechanisms.
- Pyrimidine-2(1H)-thiones (): Pyrimidin-2(1H)-one spacers (e.g., compound 4b) exhibit higher VEGFR-2 binding affinity than thione analogs, indicating that oxygen substitution modulates target engagement.
Antioxidant and Antimicrobial Activity :
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding
- Pyrazine-2(1H)-thione (–9): Crystallizes in monoclinic space group P2₁/m with N–H⋯N and C–H⋯S hydrogen bonds (C–S bond length: 1.671 Å). Hirshfeld surface analysis shows 36.8% contribution from C–H⋯S interactions .
- 1-Propylpyridine-2(1H)-thione : The propyl chain likely disrupts dense hydrogen-bond networks, reducing crystallinity compared to pyrazine-thione but improving solubility.
Structure-Activity Relationship (SAR) Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
